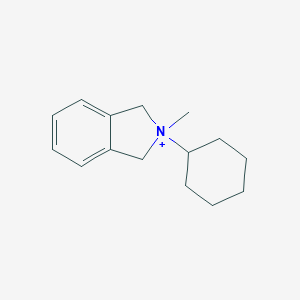
2-CYCLOHEXYL-2-METHYL-2,3-DIHYDRO-1H-ISOINDOL-2-IUM
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-CYCLOHEXYL-2-METHYL-2,3-DIHYDRO-1H-ISOINDOL-2-IUM is a chemical compound with the molecular formula C15H22N+ It is a member of the isoindolium family, characterized by a cyclohexyl and a methyl group attached to the isoindolium core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-CYCLOHEXYL-2-METHYL-2,3-DIHYDRO-1H-ISOINDOL-2-IUM typically involves the reaction of cyclohexylmethylamine with phthalic anhydride under controlled conditions. The reaction proceeds through the formation of an intermediate, which is then cyclized to form the isoindolium ring. The reaction conditions often include the use of a solvent such as toluene and a catalyst to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
2-CYCLOHEXYL-2-METHYL-2,3-DIHYDRO-1H-ISOINDOL-2-IUM undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it to its reduced forms.
Substitution: The isoindolium ring can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or alkylating agents are employed under specific conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups into the isoindolium ring.
Scientific Research Applications
2-CYCLOHEXYL-2-METHYL-2,3-DIHYDRO-1H-ISOINDOL-2-IUM has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 2-CYCLOHEXYL-2-METHYL-2,3-DIHYDRO-1H-ISOINDOL-2-IUM involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 2-cyclohexyl-2,3-dihydro-1H-isoindole
- 2-methyl-2,3-dihydro-1H-isoindolium
- 2-cyclohexyl-2-methyl-1H-isoindole
Uniqueness
2-CYCLOHEXYL-2-METHYL-2,3-DIHYDRO-1H-ISOINDOL-2-IUM is unique due to the presence of both cyclohexyl and methyl groups, which confer distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C15H22N+ |
|---|---|
Molecular Weight |
216.34g/mol |
IUPAC Name |
2-cyclohexyl-2-methyl-1,3-dihydroisoindol-2-ium |
InChI |
InChI=1S/C15H22N/c1-16(15-9-3-2-4-10-15)11-13-7-5-6-8-14(13)12-16/h5-8,15H,2-4,9-12H2,1H3/q+1 |
InChI Key |
ROYXTWGZVNFOEZ-UHFFFAOYSA-N |
SMILES |
C[N+]1(CC2=CC=CC=C2C1)C3CCCCC3 |
Canonical SMILES |
C[N+]1(CC2=CC=CC=C2C1)C3CCCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















